2-(2-Hydroxyethyl)furan-3-carboxylic acid
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Overview
Description
2-(2-Hydroxyethyl)furan-3-carboxylic acid is a furan derivative with a hydroxyl group and a carboxylic acid group attached to the furan ring Furans are a class of heterocyclic organic compounds characterized by a five-membered aromatic ring with one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)furan-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of furan derivatives with appropriate reagents to introduce the hydroxyethyl and carboxylic acid groups. For example, the reaction of furan-3-carboxylic acid with ethylene oxide under basic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve the use of biomass-derived furans as starting materials. The conversion of biomass to furans, followed by functionalization to introduce the desired substituents, can be an efficient and sustainable approach .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(2-Oxoethyl)furan-3-carboxylic acid, while reduction of the carboxylic acid group can produce 2-(2-Hydroxyethyl)furan-3-methanol .
Scientific Research Applications
2-(2-Hydroxyethyl)furan-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of polymers and other materials derived from renewable resources.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)furan-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A simpler furan carboxylic acid without the hydroxyethyl group.
5-Hydroxymethylfurfural: Another furan derivative with a hydroxymethyl group instead of a hydroxyethyl group.
2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups.
Uniqueness
2-(2-Hydroxyethyl)furan-3-carboxylic acid is unique due to the presence of both a hydroxyethyl and a carboxylic acid group on the furan ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C7H8O4 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-3-1-6-5(7(9)10)2-4-11-6/h2,4,8H,1,3H2,(H,9,10) |
InChI Key |
MRBNBEGXAHUGMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1C(=O)O)CCO |
Origin of Product |
United States |
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